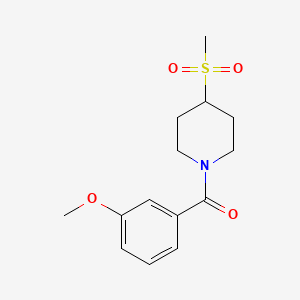
(3-Methoxyphenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, a related compound, (3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone, was synthesized using a mixture of 3-hydroxy-4-methoxybenzoic acid, pyrrolidine, 2-(7-azabenzotriazol-1-yl)-N,N, N′, N′-tetramethyluronium hexafluorophosphate (HATU), and N,N-diisopropylethylamine dissolved in N,N-dimethylformamide . The mixture was stirred for 4 hours at 40°C until the reaction was completed .科学的研究の応用
Pharmacological Profile and Metabolic Pathways
Metabolism and Pharmacokinetics : Understanding the metabolic pathways and pharmacokinetics of chemically related compounds can offer insights into how "(3-Methoxyphenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone" might be metabolized in the body. For instance, studies on similar compounds such as benzophenones and their derivatives have highlighted their extensive metabolism, primarily through oxidation processes, and their excretion patterns (Renzulli et al., 2011; Maurer & Wollenberg, 1990). These aspects are crucial for developing drugs, as they affect the drug's effectiveness, duration of action, and potential toxicity.
Pharmacologic Effects and Safety : The safety and efficacy profile of new chemical entities are paramount in drug development. Studies on new compounds, such as 4-methylpyrazole and AR-L 115 BS, provide valuable data on their pharmacological effects, including positive inotropic actions and interactions with metabolic enzymes, which could guide the research on new compounds like "this compound" (Jacobsen et al., 1988; Ruffmann et al., 1981). These insights are critical for assessing the potential therapeutic benefits and risks associated with its use.
Potential Therapeutic Applications
Drug Development and Therapeutic Targeting : The structural and functional properties of chemical compounds like "this compound" can be explored for specific therapeutic applications, such as targeting receptor pathways or enzyme interactions. For example, the study of mGlu1 and mGlu5 receptor antagonists reveals how modifying specific molecular structures can influence their interaction with biological targets, potentially leading to new treatments for neurological conditions (Gravius et al., 2005).
Analytical and Biochemical Studies : Analytical techniques are crucial for characterizing new compounds and their biological interactions. Research into the analytical characterization of NPS (New Psychoactive Substances) and their metabolites, as well as the study of metabolic pathways of related compounds, can provide a foundation for understanding the biochemical behavior and potential applications of "this compound" (Ameline et al., 2018; Christopher et al., 2010).
特性
IUPAC Name |
(3-methoxyphenyl)-(4-methylsulfonylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-19-12-5-3-4-11(10-12)14(16)15-8-6-13(7-9-15)20(2,17)18/h3-5,10,13H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAKHZKYGKWLTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
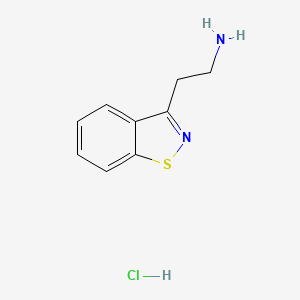
![(2Z)-3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile](/img/structure/B2927131.png)
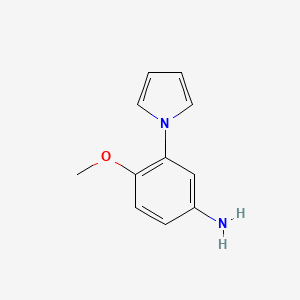
![N-(1,3-benzodioxol-5-yl)-2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanylacetamide](/img/structure/B2927133.png)
![2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2927134.png)
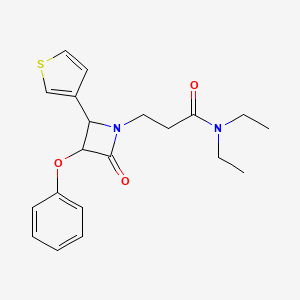
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B2927137.png)
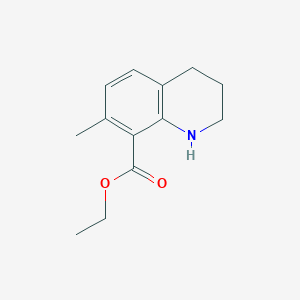
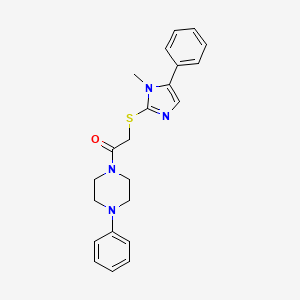

![4-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrido[2,3-d]pyrimidine](/img/structure/B2927144.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2927146.png)
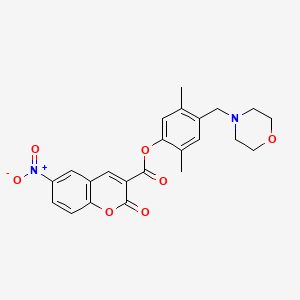
![4-({[(3-Bromophenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2927149.png)
